molecular formula C7H6N2O3S B179839 Imidazo[1,2-a]pyridine-3-sulfonic acid CAS No. 112581-51-8

Imidazo[1,2-a]pyridine-3-sulfonic acid

Cat. No.: B179839
CAS No.: 112581-51-8
M. Wt: 198.2 g/mol
InChI Key: JLAKLCCPOHSRQJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-sulfonic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring with a sulfonic acid group at the third position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-sulfonic acid typically involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by sulfonation. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often catalyzed by acids or bases under mild conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and catalysts is emphasized to minimize the ecological impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyridine-3-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical reactivity and solubility properties. This functional group enhances its potential as a versatile intermediate in organic synthesis and as a functional material in various applications .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAKLCCPOHSRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560105
Record name Imidazo[1,2-a]pyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112581-51-8
Record name Imidazo[1,2-a]pyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (0.170 mL, 2.55 mmol) was dissolved in chloroform (1 mL) and this solution was added dropwise to imidazo[1,2-a]-pyridine (0.100 g, 0.85 mmol) in chloroform (4 mL) over 10 min. The reaction mixture was heated to reflux for 24 h, then allowed to cool to RT and concentrated to dryness under vacuum. The crude oily product was treated with diethyl ether (10 mL) and ethanol (5 mL) resulting in a white precipitate. The solid was collected by filtration, washed with EtOH and dried to yield imidazo[1,2-a]-pyridine-3-sulfonic acid (0.128 mg). MS (ESI−) for m/z 131 (M−H)−.
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridine-3-sulfonic acid
Reactant of Route 2
Imidazo[1,2-a]pyridine-3-sulfonic acid
Reactant of Route 3
Imidazo[1,2-a]pyridine-3-sulfonic acid
Reactant of Route 4
Imidazo[1,2-a]pyridine-3-sulfonic acid
Reactant of Route 5
Imidazo[1,2-a]pyridine-3-sulfonic acid
Reactant of Route 6
Imidazo[1,2-a]pyridine-3-sulfonic acid

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